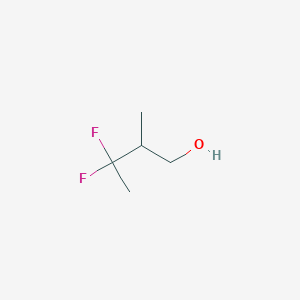
Lithium;8-fluoroquinazoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;8-fluoroquinazoline-4-carboxylate” is a compound with the CAS Number: 2309460-17-9 . It has a molecular weight of 198.08 . The IUPAC name for this compound is lithium 8-fluoroquinazoline-4-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14;/h1-4H, (H,13,14);/q;+1/p-1 . This code provides a specific representation of the molecular structure. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 198.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Electron Transport and Injection Materials : Lithium quinolates, such as lithium 8-hydroxyquinolinate (Liq), have been investigated for their electron injection and transport properties in organic electronic devices. Studies have shown that lithium fluoride (LiF) layers combined with lithium quinolates can enhance electron injection in devices, demonstrating the potential of these materials to sustain space-charge-limited currents in organic semiconductors (Stössel et al., 2000). Additionally, the synthesis of lithium−quinolate complexes has been optimized for use in organic light-emitting diodes (OLEDs), highlighting their efficiency as emitter molecules and their role in improving device performance (Schmitz et al., 2000).
Photoluminescence and Electrochemical Performance : Research on lithium-rich layered cathode materials incorporating quinolates has demonstrated their high capacity and excellent cycling stability. This indicates the potential of lithium quinolates in enhancing the electrochemical performance of energy storage devices (Yuan et al., 2015). Furthermore, the development of novel lithium quinolate derivatives for OLEDs has shown that these materials can emit bluer light with higher stability, pointing towards their utility in creating more efficient lighting and display technologies (Wang et al., 2009).
Applications in Organic Synthesis
Synthetic Chemistry : Lithium quinolates have been applied in various synthetic chemistry contexts, such as in the deprotonation of fluoro aromatics using lithium magnesates. This method allows for the efficient synthesis of quinoline derivatives, showcasing the versatility of lithium quinolates in organic synthesis (Awad et al., 2004). Additionally, the use of lithium quinolates in the synthesis of functionalized diarylborinic 8-oxyquinolates demonstrates their role in facilitating bimetallic boron–lithium intermediates, further underscoring their importance in the preparation of complex organic molecules (Wesela-Bauman et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;8-fluoroquinazoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2.Li/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTXLMJWOIDDAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)F)N=CN=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)


![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)

![propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2655044.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B2655045.png)



